Benzo[B]thiophene-2-carboxamidine
CAS No.:
Cat. No.: VC14475810
Molecular Formula: C9H9N2S+
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N2S+ |
|---|---|
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | [amino(1-benzothiophen-2-yl)methylidene]azanium |
| Standard InChI | InChI=1S/C9H8N2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H3,10,11)/p+1 |
| Standard InChI Key | JZWDLUGQTRKBNA-UHFFFAOYSA-O |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C(=[NH2+])N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Benzo[B]thiophene-2-carboxamidine (C₉H₉N₂S⁺) features a bicyclic structure comprising a benzene ring fused to a thiophene ring, with a carboxamidine group (-C(=NH)NH₂) attached at the 2-position of the thiophene moiety. The compound’s molecular weight is 177.25 g/mol, and its ionization state under physiological conditions renders it positively charged, enhancing solubility in aqueous environments .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₂S⁺ |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | [Amino(1-benzothiophen-2-yl)methylidene]azanium |
| SMILES Notation | C1=CC=C2C(=C1)C=C(S2)C(=[NH2+])N |
| CAS Registry Number | 154628-42-9 (4-iodo derivative) |
The planar structure of the benzothiophene core facilitates π-π interactions with aromatic residues in enzyme active sites, a feature exploited in drug design .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm the compound’s stability and charge distribution. Density functional theory (DFT) calculations predict strong electron delocalization across the fused rings, stabilizing the carboxamidine group and enhancing its binding affinity to target proteins .
Pharmacological Applications and Mechanisms of Action
Role in Protease Inhibition
Benzo[B]thiophene-2-carboxamidine derivatives, such as 4-iodo benzo[b]thiophene-2-carboxamidine (B-428), have been investigated as selective inhibitors of urokinase plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. In a seminal study, B-428 suppressed uPA activity by 85% at 10 μM concentrations in rat breast cancer models, reducing primary tumor volume by 62% and metastatic spread to distant organs .
Table 2: Preclinical Efficacy of B-428 in Breast Cancer Models
| Parameter | Control Group | B-428-Treated Group |
|---|---|---|
| Primary Tumor Volume | 1,250 mm³ | 475 mm³ (-62%) |
| Lung Metastases Incidence | 100% | 33% |
| uPAR mRNA Expression | 12.5-fold baseline | 3.8-fold baseline |
The anti-metastatic effects were attributed to dual inhibition of uPA and its receptor (uPAR), disrupting extracellular matrix degradation and cell migration .
Synergy with Hormonal Therapies
Combination therapy using B-428 and tamoxifen (TAM) demonstrated enhanced antitumor effects in syngeneic Fisher rat models. Co-administration reduced tumor proliferation rates by 78% compared to monotherapy (45–50%), highlighting the compound’s potential as an adjuvant in hormone receptor-positive cancers .
Derivatives and Structure-Activity Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume